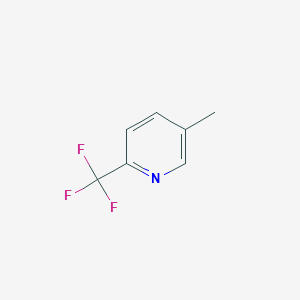

5-Methyl-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

5-methyl-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-5-2-3-6(11-4-5)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALCBPJUGWBVBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560114 | |

| Record name | 5-Methyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-71-9 | |

| Record name | 5-Methyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 5-Methyl-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methyl-2-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold significantly influences the molecule's metabolic stability, lipophilicity, and binding affinity, making it a compound of high interest in medicinal and materials chemistry.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for predicting its behavior in various chemical and biological systems, aiding in reaction design, formulation development, and pharmacokinetic modeling.

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₃N | |

| Molecular Weight | 161.13 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 66-69 °C at 56 mmHg | |

| CAS Number | 1620-71-9 |

Synthesis and Reactivity

The synthesis of trifluoromethylpyridines, including this compound, is of significant interest for the production of various active pharmaceutical ingredients and agrochemicals.[1] General synthetic strategies often involve the introduction of the trifluoromethyl group onto a pre-existing pyridine ring.

A common approach is the halogen exchange (Halex) reaction , where a trichloromethyl-substituted pyridine is treated with a fluorinating agent. This method is a cornerstone in the industrial production of many trifluoromethylated heterocycles.[2][3] Another prevalent strategy involves the vapor-phase chlorination followed by fluorination of methyl-substituted pyridines, such as picolines.[1][3] This high-temperature process, often catalyzed by metal fluorides, allows for the direct conversion of a methyl group to a trifluoromethyl group.

The diagram below illustrates a generalized workflow for the synthesis of a trifluoromethylpyridine derivative from a methylpyridine precursor, a common industrial methodology.

Caption: Generalized synthetic pathway from a methylpyridine.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of novel compounds are crucial for ensuring data accuracy and reproducibility. Below are standard methodologies that can be employed for this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample quantities, the Thiele tube method is a common and effective technique.

Protocol:

-

A small sample of the purified liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

The Thiele tube is gently heated, causing the temperature of the oil bath to rise uniformly.

-

As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

The diagram below outlines the logical workflow for this experimental procedure.

Caption: Workflow for boiling point determination.

Determination of Density (Pycnometer Method)

The density of a substance is its mass per unit volume. For liquids and solids, a pycnometer provides a precise method for density determination.

Protocol:

-

The mass of a clean, dry pycnometer (a glass flask with a specific volume) is accurately measured.

-

The pycnometer is filled with the sample (for a solid, a solvent of known density is used, and the displacement is measured), ensuring no air bubbles are present.

-

The mass of the pycnometer containing the sample is measured.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer. Temperature must be recorded as density is temperature-dependent.

The following diagram shows the relationship between the measured parameters and the final calculated density.

Caption: Calculation of density from mass and volume.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. While experimental spectra for this compound are not widely published, related structures provide insight into the expected spectral features. For instance, the 1H NMR spectrum of a similar compound, 2-chloro-5-(trifluoromethyl)pyridine, shows characteristic signals in the aromatic region.[4] The trifluoromethyl group typically appears as a singlet in the 19F NMR spectrum.

Researchers are encouraged to perform their own spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm the identity and purity of their synthesized this compound.

This technical guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to support further research and development in the fields of medicinal chemistry and materials science.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. rsc.org [rsc.org]

In-Depth Technical Guide to 5-Methyl-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-2-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and materials science. This document details its chemical identity, physical properties, and available synthetic methodologies.

Core Compound Identity and Properties

This compound is a substituted pyridine derivative with the Chemical Abstracts Service (CAS) registry number 1620-71-9 .[1] Its structure features a pyridine ring substituted with a methyl group at the 5-position and a trifluoromethyl group at the 2-position. This combination of functional groups imparts unique electronic and steric properties, making it a valuable synthon in the development of novel pharmaceuticals and functional materials.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1620-71-9 |

| Molecular Formula | C₇H₆F₃N |

| Molecular Weight | 161.13 g/mol |

| Boiling Point | 147.2 °C |

| Flash Point | 42.8 °C |

| Density | 1.216 g/cm³ |

Chemical Structure

The chemical structure of this compound is depicted below. The diagram illustrates the arrangement of the methyl and trifluoromethyl groups on the pyridine ring.

Figure 1. Chemical structure of this compound.

Experimental Data

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general synthetic strategies for trifluoromethylpyridines can be adapted. The primary methods for introducing a trifluoromethyl group onto a pyridine ring include:

-

Halogen Exchange Reactions: This is a common method that involves the fluorination of a corresponding trichloromethyl-pyridine derivative. For example, 2-chloro-5-(trichloromethyl)pyridine can be treated with a fluorinating agent, such as antimony trifluoride or hydrogen fluoride, to yield the trifluoromethyl group.[2][3]

-

Building Block Approach: This strategy involves the cyclocondensation of smaller fragments, where one of the precursors already contains the trifluoromethyl group. This method allows for the construction of the pyridine ring with the desired substitution pattern.

A potential synthetic pathway to this compound could start from a readily available picoline derivative. A generalized workflow is presented below, which would require optimization for this specific target molecule.

Figure 2. A potential synthetic workflow for this compound.

Disclaimer: The provided synthetic workflow is a general representation and has not been experimentally validated for the synthesis of this compound. Researchers should consult the relevant chemical literature and perform appropriate safety assessments before attempting any chemical synthesis.

References

- 1. 1620-71-9|5-甲基-2-三氟甲基吡啶|this compound|-范德生物科技公司 [bio-fount.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Methyl-2-(trifluoromethyl)pyridine: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of both a methyl group and a trifluoromethyl group on the pyridine ring imparts unique electronic and steric properties, influencing its reactivity, binding affinity, and metabolic stability. A thorough understanding of its molecular structure and electronic environment is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for this characterization. This technical guide provides a summary of the expected NMR spectroscopic data for this compound, based on the analysis of structurally related compounds, and outlines the general experimental protocols for acquiring such data.

Challenges in Data Acquisition

Predicted NMR Data and Structural Assignments

The chemical shifts (δ) in NMR are highly sensitive to the local electronic environment of each nucleus. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the methyl group, combined with the inherent aromaticity of the pyridine ring, will govern the spectral features of this compound.

Molecular Structure and Numbering

To facilitate the discussion of NMR data, the standard IUPAC numbering for the pyridine ring is used.

Figure 1. Molecular structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring and one signal in the aliphatic region for the methyl group protons.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.7 | d | ~8.0 |

| H-4 | 7.7 - 7.9 | dd | ~8.0, ~2.0 |

| H-6 | 8.4 - 8.6 | s (or br s) | - |

| CH₃ | 2.3 - 2.5 | s | - |

-

H-6: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded, appearing at the lowest field.

-

H-4: This proton will be a doublet of doublets due to coupling with both H-3 and potentially a small long-range coupling to the methyl protons or the CF₃ group.

-

H-3: This proton will appear as a doublet due to coupling with H-4.

-

CH₃: The methyl protons will appear as a singlet in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the five carbons of the pyridine ring, the methyl carbon, and the carbon of the trifluoromethyl group. The latter will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |

| C-2 | 148 - 152 | q | ~35 |

| C-3 | 120 - 124 | q | ~4 |

| C-4 | 136 - 140 | s | - |

| C-5 | 132 - 136 | s | - |

| C-6 | 147 - 151 | s | - |

| CF₃ | 120 - 124 | q | ~275 |

| CH₃ | 17 - 20 | s | - |

-

C-2: This carbon, directly attached to the CF₃ group, will show a characteristic quartet with a large coupling constant.

-

CF₃: The carbon of the trifluoromethyl group will also be a quartet with a very large one-bond C-F coupling constant.

-

C-3: This carbon may exhibit a smaller quartet due to two-bond coupling with the fluorine atoms.

-

C-4, C-5, C-6, and CH₃: These carbons are expected to appear as singlets, although minor long-range couplings may cause some broadening.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is anticipated to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | -65 to -70 | s |

The chemical shift of the CF₃ group is expected in the typical range for trifluoromethyl groups attached to an aromatic ring. The absence of other fluorine atoms in the molecule would result in a singlet.

Experimental Protocols

To obtain definitive NMR data for this compound, the following general experimental procedures are recommended.

Sample Preparation

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (for ¹H and ¹³C NMR). For ¹⁹F NMR, an external reference or the instrument's internal lock signal calibrated to a known standard is typically used.

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following parameters are typical for modern NMR spectrometers (e.g., 400 or 500 MHz for ¹H).

Figure 2. General workflow for NMR spectroscopic analysis.

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: Standard single-pulse experiment (e.g., zg30)

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~2-3 s

-

Relaxation Delay: 1-2 s

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Spectrometer Frequency: 100 MHz

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)

-

Spectral Width: ~240 ppm

-

Acquisition Time: ~1 s

-

Relaxation Delay: 2 s

-

Number of Scans: 1024 or more, depending on sample concentration

-

-

¹⁹F NMR:

-

Spectrometer Frequency: 376 MHz

-

Pulse Sequence: Proton-decoupled single-pulse experiment

-

Spectral Width: ~200 ppm

-

Acquisition Time: ~1 s

-

Relaxation Delay: 2 s

-

Number of Scans: 16-64

-

Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase correction and baseline correction.

-

Reference the spectra to the internal or external standard.

-

Integrate the signals and determine the multiplicities and coupling constants.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Trifluoromethylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of trifluoromethylpyridine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, including increased metabolic stability and binding affinity. Understanding their NMR spectra is crucial for structural elucidation, purity assessment, and reaction monitoring.

Introduction to the NMR Spectroscopy of Trifluoromethylpyridines

The presence of the highly electronegative trifluoromethyl (CF₃) group significantly influences the electron distribution within the pyridine ring, leading to characteristic shifts in the ¹H and ¹³C NMR spectra. Furthermore, the spin-active ¹⁹F nucleus (I = 1/2, 100% natural abundance) couples with nearby ¹H and ¹³C nuclei, resulting in complex but informative splitting patterns. Analysis of these coupling constants (J-values) is a powerful tool for unambiguous signal assignment.

This guide presents tabulated ¹H and ¹³C NMR data for the parent 2-, 3-, and 4-trifluoromethylpyridine isomers and a selection of their derivatives. Detailed experimental protocols for acquiring high-quality NMR data for these compounds are also provided, along with visualizations of the analytical workflow and key spectral features.

Experimental Protocols

Acquiring high-quality ¹H and ¹³C NMR spectra of trifluoromethylpyridine derivatives requires careful attention to sample preparation and instrument parameters.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra. The following is a general procedure:

-

Sample Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening.

-

Solvent Selection: Use high-purity deuterated solvents. Chloroform-d (CDCl₃) is a common choice due to its good dissolving power for many organic compounds.[1] Other solvents such as acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or acetonitrile-d₃ may be used depending on the solubility of the derivative.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration is recommended, aiming for a saturated or near-saturated solution.[1]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra (δ = 0.00 ppm).[1]

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is usually sufficient.

-

Spectral Width: A spectral width of 12-16 ppm is generally adequate to cover the aromatic and trifluoromethyl-adjacent proton signals.

-

Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is typically used. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.

-

Spectral Width: A spectral width of 200-250 ppm is required to encompass the full range of carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans: Due to the low natural abundance of ¹³C and often long relaxation times, a larger number of scans (from several hundred to several thousand) is typically required.

-

-

Advanced Experiments for Coupling Constant Measurement:

-

To accurately measure the magnitude and sign of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants, various 1D and 2D NMR experiments can be employed. These include selective 1D TOCSY experiments and 2D heteronuclear correlation techniques like HMBC and HSQC.[2][3][4] Pulse sequences specifically designed for measuring heteronuclear coupling constants, such as IPAP-FESTA, can also be utilized for complex spectra.[5]

-

NMR Data of Trifluoromethylpyridine Isomers

The position of the trifluoromethyl group on the pyridine ring has a pronounced effect on the chemical shifts and coupling constants of the ring protons and carbons. The data presented below is compiled from various sources and is typically recorded in CDCl₃.

Parent Trifluoromethylpyridines

| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2-Trifluoromethylpyridine | H-3 | 7.49 (dd, J = 8.2, 4.6 Hz) | C-2 |

| H-4 | 7.91 (d, J = 12.7 Hz) | C-3 | |

| H-5 | 7.49 (dd, J = 8.2, 4.6 Hz) | C-4 | |

| H-6 | 8.62 (d, J = 3.7 Hz) | C-5 | |

| C-6 | |||

| CF₃ | |||

| 3-Trifluoromethylpyridine | H-2 | 8.91 (s) | C-2 |

| H-4 | 7.94 (d, J = 8.0 Hz) | C-3 | |

| H-5 | 7.50-7.40 (m) | C-4 | |

| H-6 | 8.82 (d, J = 4.8 Hz) | C-5 | |

| C-6 | |||

| CF₃ | |||

| 4-Trifluoromethylpyridine | H-2, H-6 | 8.80 (d, J = 4.9 Hz) | C-2, C-6 |

| H-3, H-5 | 7.53 (d, J = 4.9 Hz) | C-3, C-5 | |

| C-4 | |||

| CF₃ |

Note: Complete and unambiguously assigned ¹³C NMR data for the parent isomers can be challenging to find in single sources and often requires comparison across multiple references and prediction tools. The provided data is based on available literature.

Substituted Trifluoromethylpyridine Derivatives

The introduction of additional substituents further modifies the NMR spectra. Below are some examples.

Table 1: ¹H and ¹³C NMR Data for 2-Chloro-5-(trifluoromethyl)pyridine in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-3 | 7.50 | C-2 |

| H-4 | 7.90 | C-3 |

| H-6 | 8.69 | C-4 |

| C-5 | ||

| C-6 | ||

| CF₃ |

Table 2: ¹H and ¹³C NMR Data for 2,6-Dichloro-4-(trifluoromethyl)pyridine in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-3, H-5 | 7.74 (s) | C-2, C-6 |

| C-3, C-5 | ||

| C-4 | ||

| CF₃ |

Table 3: ¹H and ¹³C NMR Data for 2-Methoxy-3-(trifluoromethyl)pyridine in CDCl₃ [1]

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-4 | 7.84 (d, J = 8.0 Hz) | C-2 |

| H-5 | 6.95 (dd, J = 4.0 Hz) | C-3 |

| H-6 | 8.32 (d, J = 4.0 Hz) | C-4 |

| OCH₃ | 4.03 (s) | C-5 |

| C-6 | ||

| CF₃ | ||

| OCH₃ |

Visualization of NMR Analysis Workflow and Coupling Patterns

The following diagrams, generated using Graphviz, illustrate key aspects of the NMR analysis of trifluoromethylpyridine derivatives.

Caption: Workflow for NMR analysis of trifluoromethylpyridines.

Caption: Key J-coupling interactions in a trifluoromethylpyridine.

Conclusion

The ¹H and ¹³C NMR spectra of trifluoromethylpyridine derivatives provide a wealth of structural information. The chemical shifts are diagnostic of the electronic environment of the pyridine ring as perturbed by the trifluoromethyl group and other substituents. Furthermore, the analysis of homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F and ¹³C-¹⁹F) coupling constants allows for the detailed and unambiguous assignment of the molecular structure. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science who work with this important class of compounds.

References

Mass Spectrometry Fragmentation of 5-Methyl-2-(trifluoromethyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pathways of 5-methyl-2-(trifluoromethyl)pyridine. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide synthesizes information from foundational studies on trifluoromethylated pyridines and mass spectral data of analogous compounds. The insights provided are crucial for the structural elucidation and analytical characterization of this and related molecules in various research and development settings.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric conditions is fundamental for its identification and quantification in complex matrices. Electron ionization (EI) mass spectrometry is a standard technique for the analysis of such volatile organic compounds, inducing reproducible fragmentation patterns that serve as a molecular fingerprint. The fragmentation of trifluoromethylated pyridines is influenced by the high electronegativity of the fluorine atoms and the electronic effects of the pyridine ring nitrogen.

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving cleavages alpha and beta to the pyridine ring and rearrangements.

The molecular ion (M•+), with a predicted m/z of 161, is formed by the loss of an electron. Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

A primary fragmentation event is the cleavage of the C-C bond between the trifluoromethyl group and the pyridine ring (α-cleavage). This is a common pathway for trifluoromethyl-substituted aromatic compounds. This leads to the formation of a pyridyl cation at m/z 92 and the loss of a trifluoromethyl radical (•CF3).

Another significant fragmentation involves the loss of a fluorine atom from the molecular ion, which can be followed by rearrangements. The loss of a fluorine radical (•F) would result in an ion at m/z 142.

Cleavage of the methyl group (β-cleavage) is also anticipated. The loss of a hydrogen radical from the methyl group can lead to the formation of a stable pyridylmethyl cation or a tropylium-like rearranged ion at m/z 160. Alternatively, the loss of the entire methyl radical (•CH3) would produce an ion at m/z 146.

Further fragmentation of the pyridine ring itself can occur, leading to smaller charged species, though these are typically of lower abundance.

Quantitative Data Summary

| m/z | Proposed Fragment Ion | Predicted Relative Abundance |

| 161 | [M]•+ (C7H6F3N)•+ | Moderate |

| 142 | [M - F]•+ | Moderate to High |

| 92 | [M - CF3]+ | High |

| 160 | [M - H]+ | Moderate |

| 146 | [M - CH3]+ | Low |

| 65 | [C5H5]+ | Low |

Experimental Protocols

The following is a representative experimental protocol for acquiring the mass spectrum of this compound.

Sample Preparation: A dilute solution of this compound (approximately 100 µg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

Mass Spectrometry Conditions (Electron Ionization):

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (splitless injection).

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.

-

Mass Analyzer: Quadrupole or Time-of-Flight.

-

Scan Range: m/z 40-400.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways for this compound.

Caption: Proposed fragmentation of this compound.

FT-IR spectroscopy of trifluoromethyl-substituted pyridines

An In-depth Technical Guide to the FT-IR Spectroscopy of Trifluoromethyl-Substituted Pyridines

Introduction

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and widely used analytical technique for identifying functional groups and elucidating the molecular structure of organic compounds.[1][2][3] The method is based on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.[4]

Trifluoromethyl-substituted pyridines are a critical class of heterocyclic compounds, serving as key structural motifs in a vast array of active ingredients for pharmaceuticals and agrochemicals.[5] The introduction of a trifluoromethyl (-CF₃) group can significantly alter a molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding affinity. Given their importance, a thorough understanding of their structural characteristics is paramount. FT-IR spectroscopy provides a rapid and non-destructive method for confirming the presence of the trifluoromethyl group and characterizing the pyridine ring system. This guide offers a detailed overview of the FT-IR analysis of these compounds for researchers, scientists, and professionals in drug development.

Core Principles of FT-IR Analysis

FT-IR spectroscopy measures the absorption of infrared light by a sample as a function of wavenumber (typically expressed in reciprocal centimeters, cm⁻¹).[3] The absorption of IR radiation excites molecules, causing them to transition to a higher vibrational state.[4] The primary vibrational modes include stretching (a change in bond length) and bending (a change in bond angle). The frequency of these vibrations is determined by the masses of the bonded atoms and the strength of the bond between them.

The resulting FT-IR spectrum is a plot of infrared intensity (as % Transmittance or Absorbance) versus wavenumber.[3] Specific functional groups give rise to characteristic absorption bands within predictable regions of the spectrum, making FT-IR an invaluable tool for qualitative analysis.[2][4] For example, the strong electronegativity and atomic mass of fluorine atoms in a -CF₃ group result in intense absorption bands in a specific region of the "fingerprint" portion of the spectrum.

Characteristic Vibrational Frequencies of Trifluoromethyl-Substituted Pyridines

The FT-IR spectrum of a trifluoromethyl-substituted pyridine is dominated by vibrations associated with the -CF₃ group and the pyridine ring. The precise position of these bands can be influenced by the substitution pattern on the pyridine ring.

Trifluoromethyl (-CF₃) Group Vibrations

The most prominent feature related to the trifluoromethyl group is the C-F stretching vibrations. Due to the strong polarity of the C-F bond, these absorptions are typically very intense. The asymmetric and symmetric stretching modes of the -CF₃ group are expected in the 1100-1350 cm⁻¹ region.

Pyridine Ring Vibrations

The pyridine ring itself gives rise to several characteristic vibrations:

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[6]

-

C=C and C=N Stretching: These ring stretching vibrations are highly characteristic and usually occur in the 1400-1650 cm⁻¹ region.[6][7]

-

C-H In-plane and Out-of-plane Bending: These vibrations occur at lower wavenumbers. In-plane bending is often found between 1000 and 1300 cm⁻¹, while out-of-plane bending appears in the 700-900 cm⁻¹ range. The pattern of these out-of-plane bending bands can sometimes help determine the substitution pattern on the aromatic ring.[6]

Quantitative Data Summary

The following table summarizes the key vibrational frequencies for trifluoromethyl-substituted pyridines, with specific data provided for 2-methoxy-3-(trifluoromethyl)pyridine as a reference example.[6][8]

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity | Notes |

| -CF₃ Group Vibrations | |||

| ~1341 | C-F Asymmetric Stretch | Very Strong | Observed in 2-methoxy-3-(trifluoromethyl)pyridine.[9] |

| ~1178 / 1136 | C-F Symmetric Stretch | Very Strong | Observed in 2-methoxy-3-(trifluoromethyl)pyridine.[9] |

| Pyridine Ring Vibrations | |||

| 3000 - 3100 | Aromatic C-H Stretch | Medium-Weak | Bands observed at 3073 cm⁻¹ for 2-methoxy-3-(trifluoromethyl)pyridine.[6] |

| 1400 - 1650 | C=C and C=N Ring Stretch | Strong-Medium | Bands observed at 1601, 1590, 1459, and 1417 cm⁻¹ for 2-methoxy-3-(trifluoromethyl)pyridine.[6] |

| 1000 - 1300 | C-H In-plane Bend | Medium | |

| 700 - 900 | C-H Out-of-plane Bend | Strong | A band at 779 cm⁻¹ is assigned to this mode for 2-methoxy-3-(trifluoromethyl)pyridine.[6] |

| Other Vibrations | |||

| 1271 | C-O-C Asymmetric Stretch | Strong | Specific to methoxy-substituted pyridines.[6] |

| 1015 | C-O-C Symmetric Stretch | Strong | Specific to methoxy-substituted pyridines.[6] |

Experimental Protocols

Accurate and reproducible FT-IR spectra depend on proper sample preparation and data acquisition.[10]

Sample Preparation

The choice of sampling technique depends on the physical state of the trifluoromethyl-substituted pyridine.

A. For Solid Samples (KBr Pellet Technique) [10]

-

Materials: 1-2 mg of the solid pyridine derivative, 150-200 mg of FT-IR grade Potassium Bromide (KBr), agate mortar and pestle, pellet press.

-

Procedure:

-

Grind the KBr to a fine powder in the agate mortar.

-

Add the solid sample to the KBr and mix thoroughly until a homogeneous powder is obtained.

-

Transfer the powder to the pellet die.

-

Press the powder under high pressure (e.g., 8-10 tons) for several minutes to form a transparent pellet.

-

Carefully place the pellet in the sample holder of the FT-IR spectrometer.[10]

-

B. For Liquid Samples (Neat Liquid/Thin Film) [10][11]

-

Materials: 1-2 drops of the liquid pyridine derivative, two salt plates (e.g., KBr or NaCl).

-

Procedure:

C. For Samples in Solution [10][11]

-

Materials: The pyridine derivative, FT-IR grade solvent (e.g., Chloroform, Dichloromethane), solution cell.

-

Procedure:

-

Prepare a 1-10% (w/v) solution of the compound in a suitable solvent that has minimal absorption in the spectral regions of interest.[10]

-

Acquire a background spectrum of the pure solvent in the solution cell.[11]

-

Fill the solution cell with the prepared sample solution and acquire the sample spectrum.

-

The instrument software will then be used to subtract the solvent's spectrum from the sample's spectrum.[10]

-

FT-IR Data Acquisition and Analysis

-

Instrumentation: A modern FT-IR spectrometer (e.g., Thermo Fisher Nicolet series, PerkinElmer Spectrum series, Agilent Cary series) is used.[10]

-

Data Acquisition Parameters:

-

Procedure:

-

Purge the spectrometer with dry air or nitrogen to minimize interference from atmospheric water and CO₂.[10]

-

Acquire a background spectrum with no sample in the beam path (or with the pure solvent for solution measurements). This step is crucial for obtaining the sample's true absorption spectrum.[3][10]

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum.

-

Perform data processing using the spectrometer's software, which may include baseline correction and peak picking.

-

Analyze the resulting spectrum by assigning the observed absorption bands to their corresponding molecular vibrations using established correlation charts and literature data.[10]

-

Visualization of FT-IR Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of a trifluoromethyl-substituted pyridine derivative.

Caption: General workflow for the FT-IR analysis of trifluoromethyl-substituted pyridine derivatives.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. webassign.net [webassign.net]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. compoundchem.com [compoundchem.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Table 1 from Vibrational spectroscopic ( FTIR , FT-Raman and NMR ) and DFT analysis of 2-methoxy-3-( trifluoromethyl ) pyridine | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. eng.uc.edu [eng.uc.edu]

Biological activity of trifluoromethylpyridine isomers

An In-depth Technical Guide to the Biological Activity of Trifluoromethylpyridine Isomers

Introduction

Trifluoromethylpyridine (TFMP) isomers and their derivatives represent a cornerstone in modern medicinal chemistry and agrochemical development. The strategic incorporation of the trifluoromethyl (-CF₃) group onto the pyridine scaffold confers a unique combination of physicochemical properties. These include enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve a molecule's binding affinity to biological targets and optimize its pharmacokinetic profile.[1][2][3] The synergy between the electron-withdrawing nature of the trifluoromethyl group and the inherent properties of the pyridine ring has led to the development of numerous successful drugs and pesticides.[1][3][4] This guide provides a technical overview of the biological activities of TFMP derivatives, focusing on their roles as enzyme inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Key Biological Activities and Mechanisms

The versatility of the TFMP scaffold allows for its application in targeting a wide array of biological systems. Significant research has focused on its use in developing inhibitors for enzymes involved in inflammation and neurotransmission, such as Cyclooxygenase (COX) and Fatty Acid Amide Hydrolase (FAAH).

Cyclooxygenase (COX) Inhibition

Cyclooxygenase is a key enzyme in the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation, pain, and fever.[5] There are two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and often overexpressed in inflammatory conditions and various cancers.[5][6] Therefore, selective inhibition of COX-2 over COX-1 is a major goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective NSAIDs.[6] Trifluoromethyl-containing heterocyclic compounds, including pyridine and pyrazole derivatives, have been extensively studied as potent and selective COX-2 inhibitors.[5][7]

The following table summarizes the inhibitory activity (IC₅₀) of a series of synthesized trifluoromethyl-pyrazole-carboxamide derivatives against COX-1 and COX-2 enzymes. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |

| 3b | 0.46 | 3.82 | 0.12 |

| 3d | 5.63 | 4.92 | 1.14 |

| 3g | 4.45 | 2.65 | 1.68 |

| Ketoprofen (Reference) | 0.034 | 0.164 | 0.21 |

Data sourced from Mohammed Hawash, et al., "Trifluoromethyl–pyrazole–carboxamides as COX inhibitors."[7]

The diagram below illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes and the site of action for inhibitors.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

5-Methyl-2-(trifluoromethyl)pyridine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 5-Methyl-2-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing detailed experimental protocols for determining these crucial parameters. Furthermore, it discusses the anticipated solubility and stability characteristics based on the known properties of structurally related trifluoromethyl-substituted pyridine compounds. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to establish its physicochemical properties for their specific applications.

Introduction

This compound is a substituted pyridine derivative that serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its solubility in common solvents and its stability under various stress conditions is paramount for process development, formulation design, and ensuring the quality and shelf-life of the final products.

While specific solubility and stability data for this compound are not extensively reported, this guide provides the necessary methodologies to determine these properties.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 1620-71-9 | |

| Molecular Formula | C₇H₆F₃N | |

| Molecular Weight | 161.13 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | Ambient |

Solubility Determination

The solubility of this compound in various solvents is a critical parameter for its application in synthesis and formulation. The following are established protocols for determining solubility.

Experimental Protocols

3.1.1. Gravimetric Method

This method provides a direct and accurate measurement of solubility.

Methodology:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed container.

-

Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's boiling point).

-

Weigh the container with the dried residue.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.

3.1.2. UV-Visible Spectrophotometry

This method is suitable for compounds with a chromophore and can be adapted for high-throughput screening.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Create a series of standard solutions by serial dilution of the stock solution.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Withdraw a small, known volume of the clear supernatant.

-

Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Anticipated Solubility Profile

Based on the structure of this compound, a qualitative solubility profile can be anticipated:

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to have good solubility due to the polar nature of the pyridine ring.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble, facilitated by potential hydrogen bonding with the pyridine nitrogen.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is expected due to the polar pyridine ring, although the methyl and trifluoromethyl groups may contribute to some lipophilicity.

-

Water: Limited solubility is anticipated. The trifluoromethyl group is known to increase lipophilicity.

Stability Assessment

Evaluating the stability of this compound under various stress conditions is crucial for predicting its degradation pathways and establishing appropriate storage and handling procedures. Forced degradation studies are a key component of this assessment.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are typically conducted by exposing the compound to conditions more severe than accelerated stability testing.[1]

4.1.1. Hydrolytic Stability (Acidic and Basic Conditions)

Methodology:

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media.

-

Maintain the solutions at a controlled temperature (e.g., 60 °C) for a defined period.

-

At specified time points, withdraw samples and neutralize them.

-

Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.

4.1.2. Oxidative Stability

Methodology:

-

Prepare a solution of this compound in a suitable solvent and add an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Keep the solution at room temperature or a slightly elevated temperature for a specified duration.

-

At intervals, take samples and quench the oxidation reaction if necessary.

-

Analyze the samples by HPLC.

4.1.3. Thermal Stability

Methodology:

-

Expose a solid sample of this compound to elevated temperatures (e.g., 60-80 °C) in a controlled environment.

-

At selected time points, dissolve a portion of the sample in a suitable solvent.

-

Analyze the solution by HPLC to assess for degradation.

4.1.4. Photolytic Stability

Methodology:

-

Expose a solution of this compound and a solid sample to a light source that provides both UV and visible light (e.g., a xenon lamp).

-

Maintain a control sample in the dark at the same temperature.

-

After a defined exposure period, analyze both the exposed and control samples by HPLC.

Anticipated Stability Profile and Degradation Pathways

While specific degradation products for this compound are not documented, general principles for trifluoromethyl-substituted aromatics suggest potential degradation pathways. The trifluoromethyl group is generally considered to be metabolically stable.[2] However, under harsh conditions, degradation can occur. Potential degradation pathways for trifluoromethyl-containing compounds may include hydrolysis of the -CF3 group under strongly alkaline conditions to a carboxylic acid.[3] Photodegradation upon exposure to UV light is another potential degradation route for such compounds.[3]

Analytical Methodologies

A validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

HPLC Method Development

A typical starting point for developing an HPLC method for a pyridine derivative would be:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate the workflows for determining solubility and stability.

Figure 1: Experimental workflows for solubility determination.

Figure 2: Workflow for forced degradation stability studies.

Conclusion

References

The Dual Reactivity of the Trifluoromethyl Group on a Pyridine Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group onto a pyridine ring is a powerful strategy in medicinal chemistry and agrochemical design. This potent electron-withdrawing group dramatically alters the electronic properties of the pyridine core, bestowing unique reactivity profiles that can be strategically exploited for the synthesis of novel and functionalized molecules. This technical guide provides an in-depth exploration of the primary modes of reactivity of trifluoromethyl-substituted pyridines, focusing on nucleophilic aromatic substitution (SNAr), direct C-H trifluoromethylation, and the emerging field of C-F bond activation.

Nucleophilic Aromatic Substitution (SNAr): Harnessing Electrophilicity

The strong electron-withdrawing nature of the trifluoromethyl group significantly acidifies the pyridine ring protons and renders the carbon atoms of the ring electrophilic.[1] This electronic perturbation is a cornerstone of the reactivity of trifluoromethylpyridines, making them excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The CF3 group, particularly when positioned ortho or para to a leaving group (such as a halogen), strongly stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution.[2][3]

Quantitative Data on SNAr Reactions

The efficiency of SNAr reactions on trifluoromethylpyridines is influenced by the nature of the nucleophile, the solvent, the reaction temperature, and the position of the trifluoromethyl group. The following tables summarize representative quantitative data for SNAr reactions on 2-chloro-5-(trifluoromethyl)pyridine and 4-chloro-2-(trifluoromethyl)pyridine.

Table 1: SNAr Reactions of 2-Chloro-5-(trifluoromethyl)pyridine with Various Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Benzyl alcohol / tBuOK | DMSO | Room Temp. | 2-(Benzyloxy)-5-(trifluoromethyl)pyridine | - | [4] |

| Ammonia | DMSO | - | 2-Amino-5-(trifluoromethyl)pyridine | - | [5] |

| Pyrrolidine | - | Room Temp. | 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine | 92-97 | [6] |

| Various Thiols | Dioxane | 50 | 2-(Alkyl/Arylthio)-5-(trifluoromethyl)pyridine | High | [2] |

Table 2: SNAr Reactions of 4-Chloro-2-(trifluoromethyl)pyridine with Various Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Pyrrolidine | - | 50 | 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine | 57 | [6] |

| Various Amines | Water / KF | - | 4-Amino-2-(trifluoromethyl)pyridines | Moderate to Excellent | [6] |

Experimental Protocol: Synthesis of 2-Amino-5-(trifluoromethyl)pyridine

This protocol describes a typical SNAr reaction using ammonia as the nucleophile.

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine

-

Ammonium hydroxide solution

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Dissolve 2-chloro-5-(trifluoromethyl)pyridine in DMSO in a sealed reaction vessel.

-

Add an excess of ammonium hydroxide solution to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 2-amino-5-(trifluoromethyl)pyridine.

Direct C-H Trifluoromethylation: Building Complexity

Direct C-H trifluoromethylation offers a modern and efficient approach to introduce the CF3 group onto a pyridine ring that is not pre-functionalized. These methods often employ radical or nucleophilic trifluoromethylating agents. While radical trifluoromethylation can sometimes suffer from a lack of regioselectivity, recent advances have enabled more controlled reactions.[7]

Quantitative Data on Direct C-H Trifluoromethylation

The success of direct C-H trifluoromethylation depends on the trifluoromethylating agent, catalyst, and the substrate's electronic and steric properties.

Table 3: Direct Trifluoromethylation of Pyridine Derivatives

| Substrate | Trifluoromethylating Agent | Catalyst / Additive | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Pyridinium iodide salts | Trifluoroacetic acid | Silver carbonate | DMF | - | Trifluoromethylpyridines | Good | [2][7] |

| Pyridones | Langlois' reagent (NaSO2CF3) | Light | DMSO | Room Temp. | Trifluoromethylated pyridones | up to 90 |

Experimental Protocol: Direct Trifluoromethylation of N-Methylpyridine Quaternary Ammonium Salts

This protocol is based on the work of Yang et al. for the regioselective trifluoromethylation of pyridines.[2]

Materials:

-

Pyridine derivative

-

Methyl iodide

-

Trifluoroacetic acid (TFA)

-

Silver carbonate (Ag2CO3)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Prepare the N-methylpyridinium iodide salt by reacting the corresponding pyridine derivative with an excess of methyl iodide.

-

In a reaction vessel, dissolve the N-methylpyridinium iodide salt in DMF.

-

Add trifluoroacetic acid and silver carbonate to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating for the specified time, monitoring by LC-MS.

-

After the reaction is complete, filter the mixture to remove insoluble silver salts.

-

Dilute the filtrate with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer, dry it over a drying agent, and concentrate it.

-

Purify the product by column chromatography.

C-F Bond Activation: A New Frontier in Reactivity

While the C-F bond is the strongest single bond in organic chemistry, recent research has demonstrated that under specific conditions, the C-F bonds of a trifluoromethyl group on a pyridine ring can be selectively activated and functionalized. This emerging area of reactivity, termed defluorofunctionalization, opens up unprecedented opportunities for the synthesis of difluoro- and monofluoromethylated pyridine derivatives, which are of significant interest in drug discovery.

Quantitative Data on C-F Bond Activation

This field is rapidly evolving, with new methods and catalysts continually being developed.

Table 4: Defluorinative Functionalization of Trifluoromethylpyridines

| Substrate | Reagent(s) | Catalyst / Conditions | Product | Yield (%) | Reference |

| 4-Trifluoromethylpyridines | Allyl metallics | Ir-catalysis | Asymmetric defluoroallylation products | - | [8] |

| Trifluoromethyl arenes | Silylium ions | Electrochemical | Methyl arenes | - | [9] |

| Ethyl trifluoroacetate | Alkenes, Na formate | Benzophenone, cyclohexanethiol, light | Defluorinative alkylation products | - | [10] |

Experimental Protocol: Asymmetric Defluoroallylation of 4-Trifluoromethylpyridines

The following is a general representation of the experimental setup based on the work of Peng and coworkers.[8]

Materials:

-

4-Trifluoromethylpyridine derivative

-

Allylic partner (e.g., allylboronate)

-

Base (e.g., sodium ethoxide)

-

Bis(pinacolato)diboron (B2pin2)

-

Chiral Iridium catalyst

-

Anhydrous solvent (e.g., THF)

Procedure:

-

In a glovebox, combine the 4-trifluoromethylpyridine substrate, the chiral iridium catalyst, and bis(pinacolato)diboron in an oven-dried reaction flask.

-

Add the anhydrous solvent, followed by the base and the allylic coupling partner.

-

Stir the reaction mixture at the specified temperature for the required duration under an inert atmosphere.

-

Monitor the reaction for the consumption of the starting material.

-

Upon completion, quench the reaction and perform a standard aqueous work-up.

-

Extract the product with an organic solvent.

-

Dry, concentrate, and purify the product by chromatography to obtain the enantioenriched difluoroalkylated pyridine.

Visualizing Reactivity and Synthetic Strategy

To aid in understanding the concepts discussed, the following diagrams, generated using the DOT language, illustrate key reactivity patterns and a logical workflow for synthetic planning.

Caption: Reactivity patterns of trifluoromethyl-substituted pyridines.

Caption: Decision workflow for synthetic strategy.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The trifluoromethyl group imparts a rich and varied reactivity to the pyridine ring, offering multiple avenues for the synthesis of complex and biologically active molecules. By understanding the principles of nucleophilic aromatic substitution, direct C-H trifluoromethylation, and the emerging possibilities of C-F bond activation, researchers can strategically design and execute synthetic routes to novel compounds. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries, facilitating the exploration of this privileged structural motif.

References

- 1. rsc.org [rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. wuxibiology.com [wuxibiology.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group as a Potent Electron-Withdrawing Modulator in Pyridine Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into the pyridine ring is a cornerstone strategy in modern medicinal and agrochemical chemistry. This powerful electron-withdrawing substituent dramatically alters the physicochemical properties of the parent heterocycle, profoundly influencing its basicity, reactivity, and potential for biological interactions. This technical guide provides an in-depth analysis of the electron-withdrawing effects of the CF3 group on the pyridine core, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Quantitative Assessment of Electron-Withdrawing Effects

The potent inductive effect (-I) of the trifluoromethyl group significantly reduces the electron density of the pyridine ring. This effect is quantitatively captured by examining the acidity constant (pKa) of the conjugate acid (pyridinium ion) and the Hammett substituent constants (σ).

Impact on Pyridine Basicity (pKa Values)

The CF3 group markedly decreases the basicity of the pyridine nitrogen, as evidenced by the lower pKa values of trifluoromethyl-substituted pyridines compared to the parent pyridine (pKa ≈ 5.2). This reduction in basicity is a direct consequence of the inductive withdrawal of electron density from the nitrogen atom, making the lone pair less available for protonation. The position of the CF3 group on the ring further modulates this effect.

| Compound | pKa |

| Pyridine | 5.25 |

| 2-(Trifluoromethyl)pyridine | -2.86 (Predicted)[1] |

| 3-(Trifluoromethyl)pyridine | 2.84 |

| 4-(Trifluoromethyl)pyridine | 1.75 |

| 2-Amino-4-(trifluoromethyl)pyridine | 4.62 (Predicted)[2] |

Note: Predicted values are based on computational models and may differ from experimental values.

Hammett Substituent Constants

The Hammett equation provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic systems.[3][4] The trifluoromethyl group is characterized by large positive σ values, indicating its strong electron-withdrawing nature through both inductive and resonance effects.

| Substituent | σ_meta_ | σ_para_ |

| -CF3 | 0.43 - 0.44[5] | 0.54 - 0.57[5] |

These values underscore the significant deshielding effect the CF3 group imposes on the pyridine ring, influencing its susceptibility to electrophilic and nucleophilic attack.

Spectroscopic Signatures of the CF3 Group

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of trifluoromethylated pyridines. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are sensitive to the electron-withdrawing effects of the CF3 group.

NMR Chemical Shifts

The electron-withdrawing nature of the CF3 group leads to a downfield shift (higher ppm) of the signals for the pyridine ring protons and carbons in ¹H and ¹³C NMR spectra, respectively. In ¹⁹F NMR, the chemical shift of the CF3 group is also characteristic and can be influenced by its position on the ring and the solvent.[6][7]

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| 2-(Trifluoromethyl)pyridine | 8.6 (H6), 7.9 (H4), 7.7 (H3), 7.4 (H5) | 150.1 (C2), 149.8 (C6), 137.2 (C4), 127.5 (C3), 122.1 (C5), 121.8 (q, CF3) | -68.5 |

| 3-(Trifluoromethyl)pyridine | 8.8 (H2), 8.7 (H6), 7.9 (H4), 7.5 (H5) | 153.2 (C2), 147.1 (C6), 136.9 (C4), 130.8 (q, C3), 123.8 (C5), 123.5 (q, CF3) | -63.7 |

| 4-(Trifluoromethyl)pyridine | 8.7 (H2, H6), 7.5 (H3, H5) | 150.5 (C2, C6), 142.1 (q, C4), 124.1 (q, CF3), 121.7 (C3, C5) | -65.2 |

Note: Chemical shifts are approximate and can vary with solvent and experimental conditions.

Influence on Chemical Reactivity

The strong electron-withdrawing properties of the CF3 group render the pyridine ring more susceptible to nucleophilic attack, a principle widely exploited in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr)

Trifluoromethyl-substituted pyridines, particularly those with a leaving group (e.g., a halogen) at the 2- or 4-position, are highly activated towards SNAr reactions.[8][9] The CF3 group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy and accelerating the substitution process.

This enhanced reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, which is a critical step in the synthesis of many pharmaceutical and agrochemical compounds.[8]

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the pH-dependent changes in the UV-Vis absorption spectrum of the pyridine derivative.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of 4-5 pH units around the expected pKa. Ensure a constant ionic strength across all buffers.

-

Sample Preparation: Prepare a stock solution of the trifluoromethylpyridine in a suitable solvent (e.g., DMSO).

-

Spectroscopic Measurement: Add a small aliquot of the stock solution to each buffer solution in a 96-well microtiter plate or individual cuvettes. Record the UV-Vis spectrum (e.g., 230-500 nm) for each sample.[10]

-

Data Analysis: Plot the absorbance at a specific wavelength (where the difference in absorbance between the protonated and deprotonated forms is maximal) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve by fitting the data to the Henderson-Hasselbalch equation.[10][11]

References

- 1. 2-FLUORO-3-(TRIFLUOROMETHYL)PYRIDINE [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. biophysics.org [biophysics.org]

- 8. benchchem.com [benchchem.com]

- 9. communities.springernature.com [communities.springernature.com]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Methyl-2-(trifluoromethyl)pyridine from 3-Methylpyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multi-step synthesis of 5-methyl-2-(trifluoromethyl)pyridine, a valuable building block in the development of pharmaceuticals and agrochemicals. The synthesis commences with the readily available starting material, 3-methylpyridine (β-picoline).

Introduction

The introduction of a trifluoromethyl group into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound serves as a key intermediate in the synthesis of various bioactive molecules. The following protocols outline a reliable pathway for its preparation from 3-methylpyridine, proceeding through the key intermediates 2-chloro-5-methylpyridine and 2-chloro-5-(trichloromethyl)pyridine.

Overall Synthetic Pathway

The synthesis is a three-stage process involving the initial chlorination of the pyridine ring, followed by radical chlorination of the methyl group, and concluding with a halogen exchange fluorination.

Caption: Overall synthetic route from 3-Methylpyridine to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-methylpyridine from 3-Methylpyridine

This step can be achieved via two primary routes: A) N-oxidation followed by chlorination, or B) direct chlorination. The N-oxidation route is often preferred for its regioselectivity.

Route A: Via 3-Methylpyridine N-oxide

Part 1: Synthesis of 3-Methylpyridine N-oxide

Caption: Workflow for the synthesis of 3-Methylpyridine N-oxide.

Protocol:

-

To a 2-liter round-bottomed flask, add 600-610 mL of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine.[1]

-

With shaking, slowly add 318 mL (2.76 moles) of cold (5°C) 30% hydrogen peroxide.[1]

-

Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.[1]

-

After the reaction, remove the excess acetic acid and water under reduced pressure (30 mm).[1]

-

The residue is then worked up by neutralization and extraction with a suitable solvent like chloroform.

-

The crude product is purified by vacuum distillation to yield 3-methylpyridine N-oxide.

Part 2: Synthesis of 2-Chloro-5-methylpyridine

Caption: Workflow for the synthesis of 2-Chloro-5-methylpyridine.

Protocol:

-

In a 2-liter flask, charge 38.2 g (0.35 mol) of 3-methylpyridine N-oxide and 560 mL of dichloromethane.[2]

-

Cool the mixture to 0-5°C.[2]

-

Slowly add a solution of 107.4 g (0.7 mol) of phosphorus oxychloride in 70 mL of dichloromethane to the flask over a period of 3 hours while maintaining the temperature at 0-5°C.[2]

-

Stir the mixture for an additional 2 hours at 0-5°C.[2]

-

Carefully quench the reaction by the slow addition of water, ensuring the temperature does not exceed 20°C.[2]

-

The product can be recovered by steam distillation.[2] The organic phase of the distillate is separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 2-chloro-5-methylpyridine.

| Parameter | Value | Reference |

| Starting Material | 3-Methylpyridine N-oxide | [2] |

| Reagent | Phosphorus oxychloride | [2] |

| Solvent | Dichloromethane | [2] |

| Temperature | 0-5°C | [2] |

| Reaction Time | ~5 hours | [2] |

| Yield | Not explicitly stated |

Step 2: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

Protocol:

-

In a reaction vessel equipped with a reflux condenser, thermometer, and gas inlet, dissolve 2-chloro-5-methylpyridine in a suitable high-boiling inert solvent such as 1,2,4-trichlorobenzene.[3]

-

Heat the solution to 110°C.[3]

-

Add a radical initiator, such as benzoyl peroxide (approximately 12 g in 100 ml of 1,2,4-trichlorobenzene), to the solution.[3]

-

While maintaining the temperature, pass chlorine gas (approximately 75 g) through the solution.[3]

-

The reaction progress can be monitored by gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield crude 2-chloro-5-(trichloromethyl)pyridine, which can be purified by vacuum distillation.

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-5-methylpyridine | [3] |

| Reagent | Chlorine gas, Benzoyl peroxide | [3] |

| Solvent | 1,2,4-Trichlorobenzene | [3] |

| Temperature | 110°C | [3] |

| Yield | Not explicitly stated |

Step 3: Synthesis of this compound

This final step involves the fluorination of the trichloromethyl group.

Protocol:

-

In a suitable autoclave, place 2,3-dichloro-5-(trichloromethyl)pyridine (as a representative substrate) (5 g, 18.84 mmol), iron(III) chloride (0.153 g, 0.942 mmol) as a catalyst, and anhydrous hydrogen fluoride (2.423 g, 85 mmol).[4]

-

Seal the autoclave and heat to 175°C overnight.[4]

-

After cooling, carefully vent the excess HF through a caustic scrubber.

-

Dissolve the crude reaction mixture in dichloromethane and wash with 1 M NaOH (aq) and water.[4]

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The final product, this compound, is purified by distillation.

An alternative method utilizes potassium fluoride with a phase transfer catalyst.[5]

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-5-(trichloromethyl)pyridine | [4] |

| Reagent | Anhydrous Hydrogen Fluoride | [4] |

| Catalyst | Iron(III) chloride | [4] |

| Temperature | 175°C | [4] |

| Yield | Not explicitly stated for the target molecule |

Data Summary

The following table summarizes the key transformations and reported yields where available. Note that yields can vary significantly based on reaction scale and optimization.

| Transformation | Starting Material | Product | Reported Yield | Reference |

| N-Oxidation | 3-Methylpyridine | 3-Methylpyridine N-oxide | 73-77% | [1] |

| Chlorination | 3-Methylpyridine N-oxide | 2-Chloro-5-methylpyridine | 55.7% (crude) | [5] |

| Trichloromethylation | 2-Chloro-5-methylpyridine | 2-Chloro-5-(trichloromethyl)pyridine | Not specified | |

| Fluorination | 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Not specified | [4] |

Note: The provided protocols are based on literature precedents and may require optimization for specific laboratory conditions and scales. All experiments should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. orgsyn.org [orgsyn.org]

- 2. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 3. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]